molecular formula C13H17FN2O B3873894 1-Cyclohexyl-3-(2-fluorophenyl)urea

1-Cyclohexyl-3-(2-fluorophenyl)urea

Cat. No.: B3873894
M. Wt: 236.28 g/mol
InChI Key: IVLBTNGZKYESQU-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-fluorophenyl)urea is a synthetic urea derivative of significant interest in medicinal chemistry and microbiology research. Its structural motif, featuring cyclohexyl and fluorophenyl substituents, is commonly associated with potent biological activity. Recent studies highlight the potential of closely related 1,3-disubstituted urea compounds as inhibitors of RNA virus replication and soluble epoxide hydrolase, positioning them as valuable scaffolds in antiviral and anti-inflammatory drug discovery research . Furthermore, urea derivatives bearing a 2-fluorophenyl group have demonstrated promising biological activity in research settings. Specifically, the compound 3-[2-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-1-(2-fluorophenyl)urea (designated C1 in studies) has been identified as a potent LasR inhibitor, effectively disrupting quorum sensing in Pseudomonas aeruginosa PAO1 . This mechanism is critical as it can lead to the inhibition of biofilm formation and a reduction in the production of virulence factors without exerting a bactericidal effect, which is a key area of investigation for overcoming bacterial resistance . The molecular structure of related 1-cyclohexyl-3-(p-tolyl)urea compounds reveals that the urea functional group is nearly coplanar with the aromatic ring, facilitating key intermolecular hydrogen bonds (N-H...O) that are crucial for molecular recognition and binding to biological targets . This makes this compound a compelling candidate for researchers exploring structure-activity relationships in the design of novel enzyme inhibitors and anti-infective agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyl-3-(2-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLBTNGZKYESQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Urea Based Scaffolds in Modern Chemical Biology and Organic Synthesis

In organic synthesis, substituted ureas are not only valuable as final products but also serve as crucial building blocks for creating more complex molecules, including bioactive heterocyclic compounds. benthamdirect.comresearchgate.net The synthesis of these derivatives has evolved from traditional methods involving hazardous reagents like phosgene (B1210022) to safer and more environmentally friendly approaches. nih.govrsc.org This progress has further expanded the accessibility and application of urea-based structures in various research and industrial sectors. nih.govrsc.org

The structural and synthetic adaptability of urea (B33335) derivatives has cemented their status as a "privileged scaffold" in medicinal chemistry. frontiersin.org This is particularly evident in the development of kinase inhibitors, where the urea group often plays a central role in binding to the target protein. frontiersin.org

The Rationale for Investigating Substituted Urea Derivatives: a Focus on 1 Cyclohexyl 3 2 Fluorophenyl Urea

The academic and industrial impetus to investigate substituted urea (B33335) derivatives stems from their proven track record in yielding biologically active compounds. benthamdirect.comresearchgate.net The systematic modification of substituents on the urea core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological systems. This approach, a cornerstone of medicinal chemistry, aims to optimize efficacy and selectivity while minimizing potential off-target effects. nih.gov

The specific compound, 1-Cyclohexyl-3-(2-fluorophenyl)urea, combines several structural features that warrant detailed study. The cyclohexyl group introduces a non-aromatic, lipophilic character, which can influence the molecule's solubility and ability to cross cell membranes. The phenyl ring, substituted with a fluorine atom at the ortho position, introduces electronic modifications and potential for specific interactions. The fluorine atom, in particular, is a common bioisostere in drug design, often used to modulate metabolic stability and binding affinity. The urea linkage itself provides the hydrogen bonding capabilities crucial for target engagement. nih.gov

The synthesis of such unsymmetrical ureas typically involves the reaction of an amine with an isocyanate. nih.govresearchgate.net For instance, the synthesis of a related compound, 1-Cyclohexyl-1-ethyl-3-(p-fluoro-α,α-dimethylbenzyl)urea, was achieved by reacting N-ethylcyclohexylamine with p-fluoro-α,α-dimethylbenzyl isocyanate. prepchem.com Similarly, the preparation of this compound would likely involve the reaction of cyclohexylamine (B46788) with 2-fluorophenyl isocyanate.

An Overview of Advanced Research Paradigms for Novel Small Molecules

Established and Emerging Synthetic Pathways for Substituted Ureas

The formation of the urea (B33335) functional group is a cornerstone of organic synthesis, with a rich history of established methods and a continuous drive towards more efficient and sustainable new approaches.

Classical Approaches for Urea Formation (e.g., Isocyanate Chemistry, Curtius Rearrangement)

The most traditional and widely used method for synthesizing unsymmetrical ureas like 1-Cyclohexyl-3-(2-fluorophenyl)urea involves the reaction of an isocyanate with an amine. nih.gov In this case, the reaction would proceed via the nucleophilic addition of cyclohexylamine (B46788) to 2-fluorophenyl isocyanate, or conversely, the addition of 2-fluoroaniline (B146934) to cyclohexyl isocyanate. noaa.gov This method is generally high-yielding and proceeds under mild conditions. The requisite isocyanates can be prepared from the corresponding amines by reaction with phosgene (B1210022) or a safer phosgene equivalent like triphosgene. nih.gov For instance, cyclohexyl isocyanate can be synthesized from cyclohexylamine. prepchem.comgoogle.comorgsyn.org

Another classical route to isocyanates, and subsequently ureas, is the Curtius rearrangement. This reaction involves the thermal or photochemical rearrangement of an acyl azide (B81097) to an isocyanate. The acyl azide is typically generated from a carboxylic acid derivative. This method is valued for its tolerance of a wide range of functional groups.

Innovative Methodologies in Urea Synthesis (e.g., Metal-Catalyzed Couplings, Flow Chemistry, Electrochemical Synthesis)

Modern synthetic chemistry has introduced several innovative methods for urea synthesis that offer advantages in terms of safety, efficiency, and substrate scope.

Metal-Catalyzed Couplings: Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for C-N bond formation, including the synthesis of ureas. These methods can involve the coupling of amines with a carbonyl source or the direct carbonylation of amines.

Flow Chemistry: Continuous flow synthesis offers significant advantages for the preparation of ureas, particularly when dealing with hazardous intermediates like isocyanates. researchgate.net The use of microreactors allows for precise control over reaction parameters such as temperature and reaction time, leading to improved yields and safety. This technology is particularly well-suited for the large-scale production of urea derivatives.

Electrochemical Synthesis: Electrochemical methods represent a green and sustainable approach to urea synthesis. These reactions can be carried out under mild conditions and often utilize CO2 as a C1 source, offering an environmentally friendly alternative to traditional methods that rely on phosgene or its derivatives.

Strategies for the Preparation of this compound and Its Analogues

The specific synthesis of this compound requires careful consideration of the introduction of the fluorine atom and the coupling of the two distinct moieties.

Regioselective Fluorination Strategies in Phenyl Urea Synthesis

The introduction of a fluorine atom at a specific position on an aromatic ring is a critical step in the synthesis of many pharmaceutical compounds. numberanalytics.comnumberanalytics.com In the context of this compound, the starting material is typically a pre-fluorinated building block such as 2-fluoroaniline chemicalbook.comsigmaaldrich.com or a derivative thereof. google.comgoogle.comnih.gov The regioselectivity of the fluorination is therefore controlled at an early stage of the synthesis.

Several methods exist for the regioselective fluorination of aromatic compounds, including electrophilic and nucleophilic fluorination reactions. nih.govacs.orgnih.gov Directed ortho-metalation followed by reaction with an electrophilic fluorine source is a common strategy to introduce fluorine at the ortho position of a substituted benzene (B151609) ring.

Reagent/MethodDescriptionReference
2-FluoroanilineA readily available starting material for the synthesis of ortho-fluorinated phenylureas. chemicalbook.comsigmaaldrich.com
Electrophilic FluorinationUtilizes reagents like Selectfluor® to introduce fluorine to an activated aromatic ring. nih.gov
Nucleophilic Aromatic SubstitutionDisplacement of a leaving group on the aromatic ring by a fluoride (B91410) source. numberanalytics.com

Diversification of Cyclohexyl and Fluorophenyl Moieties for Library Generation

The generation of chemical libraries with diverse substituents on the cyclohexyl and fluorophenyl rings is crucial for structure-activity relationship (SAR) studies in drug discovery. acs.org

Diversification of the Cyclohexyl Moiety: A variety of substituted cyclohexylamines can be used as starting materials to introduce diversity at this position. These can be prepared through various synthetic routes, including the reduction of corresponding anilines or the reductive amination of cyclohexanones.

Diversification of the Fluorophenyl Moiety: A wide range of substituted fluoroanilines can be employed to explore the SAR of the phenyl ring. Modifications can include the introduction of additional substituents or altering the position of the fluorine atom. nih.govresearchgate.net This allows for the fine-tuning of the electronic and steric properties of the molecule.

Stereochemical Control in the Synthesis of Chiral Urea Derivatives

The introduction of chirality into urea derivatives can have a profound impact on their biological activity. While this compound itself is not chiral, the synthesis of chiral analogs is an important consideration for developing new therapeutic agents.

Chiral ureas can be synthesized using several strategies. rsc.orgacs.orgnih.govnih.govrsc.orgnih.gov One common approach is to use a chiral amine or a chiral isocyanate as a starting material. For example, the use of an enantiomerically pure cyclohexylamine derivative would lead to a chiral urea. Alternatively, asymmetric catalysis can be employed to control the stereochemistry of the urea formation reaction. Chiral catalysts, such as chiral phosphoric acids, have been shown to be effective in the enantioselective synthesis of certain urea derivatives. rsc.orgnih.govrsc.org

StrategyDescriptionReference
Chiral Starting MaterialsUse of enantiomerically pure amines or isocyanates. nih.gov
Chiral AuxiliariesTemporary attachment of a chiral group to guide the reaction.
Asymmetric CatalysisUse of a chiral catalyst to control the stereoselectivity of the reaction. rsc.orgnih.govrsc.org

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a preferred method for predicting the three-dimensional arrangement of atoms in a molecule and its thermodynamic stability. For this compound, a DFT study would typically involve geometry optimization to find the lowest energy conformation.

Key parameters that would be determined include:

Bond lengths and angles: Precise distances between atoms and the angles they form. For instance, in the structurally related molecule 1-cyclohexyl-3-(p-tolyl)urea, the cyclohexane (B81311) ring adopts a chair conformation, and the atoms of the urea group and the phenyl ring are nearly coplanar. researchgate.net

Thermodynamic properties: Parameters such as the heat of formation and Gibbs free energy would be calculated to assess the molecule's stability.

While specific data for this compound is not available, studies on analogous compounds provide a framework for the expected structural features.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energy Levels: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability.

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and softness. These help in predicting how the molecule will interact with other chemical species. For example, understanding the interaction between urea's HOMO and a biological target's LUMO can explain binding mechanisms. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are powerful tools for studying the dynamic behavior of molecules and their interactions with their environment over time.

Ligand-Target Docking Studies for Hypothetical Binding Modes (Pre-Target Identification)

Before a specific biological target is known, molecular docking can be used to screen a compound against a panel of known protein structures. This in silico approach predicts the preferred orientation of the ligand when bound to a receptor, as well as the binding affinity.

For this compound, this would involve:

Predicting Binding Poses: Docking algorithms would generate various possible binding modes within the active site of different hypothetical protein targets.

Estimating Binding Energy: Scoring functions would calculate the binding energy for each pose, with lower energies indicating more favorable interactions. Studies on other urea derivatives have successfully used this method to predict potential inhibitors for enzymes like cyclooxygenase-1 (COX-1) and tumor necrosis factor-alpha (TNF-α). researchgate.net

All-Atom and Coarse-Grained Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations provide a detailed view of a molecule's motion and conformational changes over time.

All-Atom MD: This approach treats every atom in the system explicitly, offering a high-resolution view of the conformational landscape of this compound and its interactions with solvent molecules.

Coarse-Grained MD: In this method, groups of atoms are represented as single particles, allowing for longer simulation times to study larger-scale phenomena, such as self-assembly or interactions with lipid bilayers.

Solvation Effects: MD simulations are particularly useful for understanding how the surrounding solvent (typically water) influences the molecule's conformation and dynamics.

In Silico Prediction of Molecular Interactions and Recognition

Computational methods can predict the types of non-covalent interactions that govern how this compound recognizes and binds to potential biological targets. Key interactions for urea-based compounds often include hydrogen bonds formed by the urea moiety. The specific interaction patterns would be influenced by the cyclohexyl and 2-fluorophenyl groups. The fluorine atom, for instance, can alter the electronic properties of the phenyl ring and participate in specific interactions.

Without experimental or specific computational data for this compound, the detailed nature of its molecular interactions remains a subject for future investigation.

Hydrogen Bonding Networks and Van der Waals Contacts in Urea Interactions

The urea functional group is a potent hydrogen bond donor and acceptor, capable of forming robust and directional interactions that are fundamental to the structure and function of many biological and synthetic systems. In this compound, the two N-H groups of the urea moiety are the primary hydrogen bond donors, while the carbonyl oxygen is the primary hydrogen bond acceptor.

Computational studies on substituted ureas have elucidated the energetic and geometric characteristics of these hydrogen bonds. rsc.orgyu.edu.jo The strength of the N-H···O hydrogen bond in urea derivatives can be quantified through theoretical calculations, which typically range from 2 to 18 kcal/mol, depending on the substituents and the surrounding environment. yu.edu.jo For 1,3-disubstituted ureas, the formation of bifurcated hydrogen bonds with an acceptor molecule is a common motif. rsc.org The presence of a cyclohexyl group and a phenyl group influences the conformation and, consequently, the hydrogen bonding patterns. The steric bulk of the cyclohexyl group can influence the planarity of the urea moiety and the accessibility of the N-H groups for hydrogen bonding. nih.gov

In the solid state, substituted ureas often form well-defined hydrogen-bonded networks. A common motif is the formation of a one-dimensional tape or ribbon structure, where molecules are linked by N-H···O=C hydrogen bonds. nih.gov The specific hydrogen bonding pattern adopted by this compound in its crystalline form would be influenced by the steric hindrance of the cyclohexyl and 2-fluorophenyl groups. Studies on cyclic ureas have shown that bulky substituents can disrupt the typical tape motif, leading to more complex two-dimensional networks. nih.gov

The table below presents typical van der Waals radii for the atoms present in this compound, which are essential parameters in computational models for predicting intermolecular contact distances.

AtomVan der Waals Radius (Å)
Hydrogen (H)1.1 - 1.2
Carbon (C)1.7
Nitrogen (N)1.55
Oxygen (O)1.52
Fluorine (F)1.47

This table provides generalized van der Waals radii. The exact values can vary slightly depending on the computational method and the chemical environment of the atom. wikipedia.orgacs.org

Influence of Fluorine Substitution on Electronic Properties and Binding Affinities

The substitution of a hydrogen atom with fluorine on the phenyl ring has profound effects on the electronic properties of this compound. Fluorine is the most electronegative element, and its presence significantly alters the charge distribution within the molecule. The ortho-position of the fluorine atom in the phenyl ring introduces both inductive and resonance effects.

The introduction of fluorine can also modulate the pKa of the N-H protons in the urea group, making them more acidic and thus stronger hydrogen bond donors. rsc.org This enhanced hydrogen bonding capacity can lead to stronger interactions with biological targets. Computational studies on fluorinated ligands have shown that fluorine substitution can impact binding affinities through complex mechanisms that may involve the displacement of water molecules in a binding pocket, leading to favorable entropic contributions. nih.gov

The table below summarizes the calculated hydrogen bond energies and distances for different substituted ureas complexed with formaldehyde, illustrating the effect of substituents on hydrogen bonding strength. While this compound is not explicitly listed, the data for phenyl and cyclohexyl substituted ureas provide a basis for understanding its potential behavior.

Urea DerivativeHydrogen Bond Energy (kcal/mol)Hydrogen Bond Distance (N···O in Å)
1-Cyclohexylurea-8.12.91
1-Phenylurea-8.02.91
1,3-Dicyclohexylurea-9.02.96
1,3-Diphenylurea-8.62.96

Data adapted from computational studies on substituted ureas and their complexes. rsc.org The values are for illustrative purposes to show the relative effects of different substituents.

Furthermore, computational fluorine scanning is a technique used to predict the impact of fluorine substitution on binding affinity. researchgate.net Such studies have shown that the introduction of fluorine can either increase or decrease binding affinity depending on the specific interactions it forms within the binding site. nih.gov For this compound, the ortho-fluoro substituent could potentially engage in favorable interactions with a protein backbone or side chains, or it could introduce steric clashes, depending on the topology of the binding site. Detailed molecular dynamics simulations and free energy perturbation calculations would be necessary to accurately predict the effect of the fluorine atom on the binding affinity of this specific compound to a particular biological target.

Structure Activity Relationship Sar Studies for 1 Cyclohexyl 3 2 Fluorophenyl Urea Analogues

Systematic Exploration of the Cyclohexyl Moiety's Influence on Activity Profiles

The cyclohexyl group of 1-cyclohexyl-3-(2-fluorophenyl)urea is a critical determinant of its biological activity. Modifications to this aliphatic ring have been shown to significantly impact potency and selectivity. For instance, in the context of soluble epoxide hydrolase (sEH) inhibitors, separating the adamantyl group, a bulky polycyclic analogue of the cyclohexyl ring, from the urea (B33335) moiety with a methylene (B1212753) bridge was found to enhance inhibitory activity by a factor of 2 to 4. nih.gov This suggests that the spatial orientation and distance of the lipophilic group relative to the core structure are crucial for optimal interaction with the target enzyme.

Studies on inhibitors of 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) also reinforce the significance of the cycloalkane ring. nih.gov While the core dicarbonyl and cyclopropyl (B3062369) groups were essential for potent inhibition, variations at other positions of the cyclohexenone ring could be made while retaining potency. nih.gov This highlights that the cyclohexyl ring often serves as a crucial anchor for binding, and its substitution pattern can fine-tune the compound's inhibitory potential.

Table 1: Influence of Cyclohexyl Moiety Analogs on Biological Activity

Parent Compound Scaffold Modification to Cycloalkyl Moiety Observed Effect on Activity Target/Assay
Adamantyl-ureido/thioureido Separation of adamantyl from ureido group with a methylene bridge 2-4 fold enhancement of inhibitory activity. nih.gov Soluble epoxide hydrolase (sEH) inhibition. nih.gov
Arylurea Replacement of smaller alkyl groups with bulky alkyl rings (adamantylmethylene, cyclooctyl) Increased anti-tuberculosis activity. nih.gov Anti-tuberculosis (MIC). nih.gov
1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) Replacement of cyclohexyl with 1H-decafluorocyclohexyl Marked toxicity and little antitumor activity. nih.gov L1210 leukemia in mice. nih.gov
3-cyclopropanecarbonyloxy-2-cyclohexen-1-one Substitution at the 2- and 5-positions of the cyclohexenone ring Substitution at the 2-position had a significant effect; variations at the 5-position were tolerated. nih.gov 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) inhibition. nih.gov

Impact of Fluorophenyl Ring Substitution Patterns on Molecular Recognition and Functional Modulation

The fluorophenyl ring of this compound plays a pivotal role in molecular recognition and the modulation of its functional properties. The position of the fluorine atom and the introduction of other substituents on this aromatic ring can significantly alter the compound's biological activity.

The position of the fluorine atom on the phenyl ring has a profound impact on the molecule's properties and interactions. The presence of a fluorine atom, particularly in the ortho position, can influence the conformation of the urea functionality through the formation of intramolecular hydrogen bonds. nih.gov This can pre-organize the molecule into a conformation that is more favorable for binding to its target. The C–F bond, when conjugated with a double bond system like the phenyl ring, can acquire some double-bond character, which shortens the bond and makes the fluorine atom spatially similar to a hydrogen atom. nih.gov

In a series of diphenyl urea derivatives, the effect of fluorine substitution was position-dependent. For example, a meta-fluoro substitution showed an inverse effect on α-glucosidase inhibitory activity compared to analogues with different substitution patterns. nih.gov This highlights the sensitive nature of stereoelectronic effects, where the electron-withdrawing nature and the potential for hydrogen bonding of the fluorine atom can either enhance or diminish activity depending on its location and the specific interactions within the binding site.

The introduction of additional substituents onto the phenyl ring further modulates the activity of fluorophenylurea analogues. The nature and position of these substituents are critical. For instance, in a series of FGFR1 inhibitors, a mono-substitution pattern on the phenyl ring favored electron-withdrawing groups at the meta-position or a strong electron-withdrawing group at the para-position. nih.gov Conversely, electron-donating groups in either the para- or meta-positions led to a loss of cytotoxic activity. nih.gov

Interestingly, the presence of a hydrogen-bond acceptor was well-tolerated at the meta-position but caused an increase in IC50 values (lower potency) in compounds with a mono para-substitution. nih.gov In another study on anti-tuberculosis agents, a 2-fluoro-3-(trifluoromethyl)phenyl substitution on the arylurea was part of a series that favored bulky alkyl and aryl substituted ureas for maximal activity. nih.gov The presence of two halogen atoms at the ortho position of the urea functionality can promote the formation of intermolecular hydrogen bonds, which is attributed to a better conformational preorganization of the monomer. nih.gov

Table 2: Effect of Phenyl Ring Substitution on Biological Activity

Parent Scaffold Substitution on Phenyl Ring Observed Effect on Activity Target/Assay
Diphenyl urea meta-fluoro Inverse effect on inhibitory activity. nih.gov α-glucosidase inhibition. nih.gov
Alkyl-urea meta-electron-withdrawing group Favorable for cytotoxicity. nih.gov FGFR1 inhibition. nih.gov
Alkyl-urea para-strong electron-withdrawing group Favorable for cytotoxicity. nih.gov FGFR1 inhibition. nih.gov
Alkyl-urea para- or meta-electron-donating group Abrogation of cytotoxic activity. nih.gov FGFR1 inhibition. nih.gov
Arylurea 2-fluoro-3-(trifluoromethyl)phenyl Part of a series with high anti-tuberculosis activity when paired with bulky alkyl groups. nih.gov Anti-tuberculosis (MIC). nih.gov

Role of the Urea Linker and Conformational Flexibility in Structure-Activity Relationships

The conformational flexibility of the urea linker is also a significant factor. The urea functionality has a degree of conformational restriction due to the delocalization of non-bonded electrons on the nitrogen atoms into the adjacent carbonyl group. nih.gov N,N'-diphenylureas generally adopt a trans,trans conformation in both solution and solid states. nih.gov However, substitutions on the nitrogen atoms can alter these conformational preferences. For instance, N-methylation can induce a shift from a trans,trans to a cis,cis conformation. nih.gov

In studies of FGFR1 inhibitors, increasing the length of the alkyl-urea linker led to a slight increase in cytotoxicity. nih.gov Conversely, restricting the flexibility of the linker by incorporating it into a cyclic urea or adding an olefin moiety resulted in a minor decrease in activity. nih.gov This suggests that a certain degree of flexibility in the linker is beneficial for optimal binding. Furthermore, modifying the central urea moiety itself has a profound impact. Replacing the urea with a thiourea (B124793) in a series of anti-tuberculosis agents caused an 80-fold decrease in activity, while replacement with a carbamate (B1207046) led to an even larger decrease in potency. nih.gov Mono- and di-N-methylation of the urea also resulted in significantly reduced activity. nih.gov This underscores the critical role of the unmodified urea group for the anti-tuberculosis activity of these compounds.

Table 3: Impact of Urea Linker Modifications on Biological Activity

Parent Scaffold Modification of Urea Linker Observed Effect on Activity Target/Assay
Alkyl-urea Increased linker length Slight increase in cytotoxicity. nih.gov FGFR1 inhibition. nih.gov
Alkyl-urea Restricted linker flexibility (cyclic urea, olefin) Minor decrease in activity. nih.gov FGFR1 inhibition. nih.gov
Arylurea Replacement of urea with thiourea 80-fold decrease in activity. nih.gov Anti-tuberculosis (MIC). nih.gov
Arylurea Replacement of urea with carbamate >800-fold decrease in activity. nih.gov Anti-tuberculosis (MIC). nih.gov
Arylurea Mono-N-methylation of urea Significant decrease in activity. nih.gov Anti-tuberculosis (MIC). nih.gov
Arylurea Di-N-methylation of urea Even greater decrease in activity. nih.gov Anti-tuberculosis (MIC). nih.gov

Computational Approaches to SAR Elucidation (e.g., QSAR, 3D-QSAR)

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are powerful tools for elucidating the SAR of this compound analogues. These techniques correlate the three-dimensional structural features of molecules with their biological activities to build predictive models that can guide the design of new, more potent compounds. nih.govmdpi.com

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various classes of compounds, including urea derivatives. researchgate.netmdpi.com These models generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. For example, in a study of sulfonylurea herbicides, CoMSIA analysis revealed that steric, electrostatic, hydrophobic, and H-bond acceptor factors were all important for inhibitory activity. researchgate.net The resulting fields from the model were in good agreement with the known binding geometry of sulfonylureas in their target enzyme. researchgate.net

Similarly, for a series of isoxazole (B147169) derivatives, 3D-QSAR models showed that hydrophobicity at one position and electronegativity at another were crucial for agonistic activity. mdpi.com In another study on VEGFR-2 inhibitors, pharmacophore-based 3D-QSAR models indicated the importance of steric and hydrogen bond acceptor groups for inhibitory potency. researchgate.net These computational approaches, often combined with molecular docking and molecular dynamics simulations, provide a theoretical framework for understanding the interactions between ligands and their biological targets, thereby facilitating the rational design of novel derivatives with improved pharmacological profiles. mdpi.comnih.gov

Table 4: Application of Computational Methods in SAR Studies

Compound Class Computational Method Key Findings Reference
Sulfonylurea herbicides CoMFA, CoMSIA Steric, electrostatic, hydrophobic, and H-bond acceptor factors are important for activity. researchgate.net researchgate.net
Isoxazole derivatives CoMFA, CoMSIA Hydrophobicity and electronegativity at specific positions are crucial for agonistic activity. mdpi.com mdpi.com
4-aryl-5-cyano-2-aminopyrimidines (VEGFR-2 inhibitors) Pharmacophore-based CoMFA, CoMSIA Steric bulkiness, electrostatic effects, and hydrogen bond acceptor properties are important for inhibitory activity. researchgate.net researchgate.net
2-phenylcyclopropylmethylamine (PCPMA) derivatives CoMFA, CoMSIA Steric, electrostatic, and hydrophobic fields play important roles in binding to the D3 receptor. mdpi.com mdpi.com
Anthraquinone derivatives (PGAM1 inhibitors) CoMFA, CoMSIA Generated models with good predictive abilities for inhibitory activity. nih.gov nih.gov

Molecular Mechanisms of Action and Target Engagement of 1 Cyclohexyl 3 2 Fluorophenyl Urea

Biochemical and Biophysical Characterization of Molecular Interactions

Elucidation of Urea-Protein Binding Thermodynamics and Kinetics

The binding of urea (B33335) and its derivatives to proteins is a complex process driven by a combination of forces including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The thermodynamics of these interactions can be characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

Studies on various urea-protein interactions have shown that the binding process is often characterized by a negative ΔG, indicating a spontaneous interaction. The contributions of ΔH and ΔS can vary depending on the specific protein and the chemical nature of the urea derivative. For instance, the binding of some urea compounds is enthalpically driven, suggesting the formation of strong hydrogen bonds, while for others, a significant positive entropy change indicates that the hydrophobic effect plays a dominant role.

The kinetics of urea-protein binding, described by the association rate constant (k_on) and the dissociation rate constant (k_off), determine the affinity and the duration of the interaction. These parameters can be experimentally determined using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). While specific thermodynamic and kinetic data for 1-Cyclohexyl-3-(2-fluorophenyl)urea are not available, the presence of the cyclohexyl group suggests a significant hydrophobic contribution to binding, while the urea and fluoro-phenyl moieties can participate in hydrogen bonding and polar interactions.

Table 1: General Thermodynamic Parameters for Urea-Protein Interactions

ParameterDescriptionTypical Values for Small Molecule-Protein Binding
ΔG (Gibbs Free Energy) Overall energy change of binding; indicates spontaneity.-5 to -15 kcal/mol
ΔH (Enthalpy) Heat change upon binding; reflects bond formation/breakage.Can be positive or negative
ΔS (Entropy) Change in disorder upon binding; reflects changes in conformational freedom and solvent organization.Can be positive or negative
K_D (Dissociation Constant) Inverse of the binding affinity.nM to mM range

Note: This table represents typical values and the specific parameters for this compound would require experimental determination.

Spectroscopic Investigations of Ligand-Induced Conformational Changes (e.g., CD, NMR)

The binding of a ligand like this compound to a protein can induce significant changes in the protein's three-dimensional structure. These conformational changes can be monitored using various spectroscopic techniques.

Circular Dichroism (CD) spectroscopy is a powerful tool for studying changes in the secondary structure of proteins. Alterations in the alpha-helix and beta-sheet content of a protein upon ligand binding can be detected as changes in the CD spectrum in the far-UV region (190-250 nm).

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about protein structure and dynamics. Chemical shift perturbation (CSP) mapping is a common NMR technique used to identify the binding site of a ligand on a protein. Upon binding of this compound, the chemical shifts of amino acid residues in the binding pocket would be expected to change, allowing for the mapping of the interaction surface. Furthermore, techniques like saturation transfer difference (STD) NMR can identify which parts of the ligand are in close contact with the protein. While no specific CD or NMR studies have been published for this compound, these methods would be crucial for characterizing its interaction with any identified protein target. chemicalbook.comresearchgate.net

Identification and Validation of Specific Molecular Targets (Pre-clinical, non-human)

Identifying the specific protein targets of a small molecule is a critical step in understanding its mechanism of action. This is typically achieved through a combination of proteomic and genetic approaches in pre-clinical, non-human models.

Proteomic Profiling and Interactome Mapping Techniques

Proteomic profiling aims to identify the proteins that interact with a small molecule on a global scale. One common approach is affinity chromatography, where this compound could be immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.

Interactome mapping techniques, such as the yeast two-hybrid system or co-immunoprecipitation coupled with mass spectrometry, can also be employed to identify protein-protein interactions that are modulated by the compound. These methods can reveal not only the direct targets but also the broader protein networks affected by the molecule's activity.

Genetically Modified Cellular Systems for Target Deconvolution

Genetically modified cellular systems are invaluable for validating potential drug targets. For instance, if a protein is hypothesized to be the target of this compound, its gene can be knocked out or knocked down in a cell line. If the cells lose their sensitivity to the compound, it provides strong evidence that the protein is indeed the target. Conversely, overexpression of the target protein may lead to increased sensitivity or resistance, depending on the mechanism.

Analysis of Downstream Signaling Pathway Modulation at the Molecular Level

Once a molecular target is identified and validated, the next step is to understand how the interaction of this compound with this target affects downstream cellular signaling pathways. This involves analyzing changes in the phosphorylation state of key signaling proteins, alterations in gene expression, and other molecular events that are initiated by the binding event.

For example, if this compound were to inhibit a specific kinase, researchers would investigate the phosphorylation status of the known substrates of that kinase using techniques like Western blotting with phospho-specific antibodies or mass spectrometry-based phosphoproteomics. Similarly, changes in gene expression can be monitored using quantitative real-time PCR (qRT-PCR) or microarray analysis.

Table 2: Common Techniques for Analyzing Downstream Signaling

TechniqueInformation Provided
Western Blotting Detects changes in the levels and post-translational modifications (e.g., phosphorylation) of specific proteins.
Mass Spectrometry-based Proteomics Provides a global view of changes in protein expression and post-translational modifications.
qRT-PCR Quantifies the expression levels of specific genes.
Microarray/RNA-Seq Provides a genome-wide analysis of changes in gene expression.

Advanced Research Applications and Methodological Contributions of 1 Cyclohexyl 3 2 Fluorophenyl Urea

Development as a Chemical Probe for Illuminating Biological Pathways

The strategic design of 1-Cyclohexyl-3-(2-fluorophenyl)urea, particularly the inclusion of the 2-fluorophenyl group, has facilitated its development as a chemical probe to investigate and elucidate complex biological pathways. The fluorine atom, with its unique electronic properties, can serve as a sensitive reporter for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to track the compound's interactions within a biological system, providing insights into its molecular targets and the downstream effects of such engagement.

While specific studies on this compound as a probe are not extensively documented, the broader class of fluoroaromatic-containing ureas has been successfully employed to probe enzyme active sites. For instance, related compounds have been used to map the binding pockets of enzymes like soluble epoxide hydrolase (sEH), where the fluorine atom's interactions can be monitored to understand binding kinetics and affinity. This approach allows for the detailed characterization of enzyme-inhibitor complexes, shedding light on the fundamental mechanisms of enzyme function and inhibition.

Utility in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) Campaigns

The molecular architecture of this compound makes it an interesting candidate for both high-throughput screening (HTS) and fragment-based drug discovery (FBDD) campaigns. nih.govnih.gov HTS involves the rapid testing of large, diverse chemical libraries to identify "hit" compounds with desired biological activity. nih.gov The relatively simple and synthetically accessible nature of the cyclohexyl-phenyl-urea scaffold allows for the generation of a multitude of analogs, creating focused libraries for HTS campaigns targeting specific protein families.

In the context of FBDD, this compound can be considered a "fragment-like" molecule. FBDD utilizes smaller, low-complexity molecules to identify weak but efficient binding interactions with a biological target. nih.gov The individual components of this compound—the cyclohexyl ring, the urea (B33335) linker, and the fluorophenyl group—represent key fragments that can be used as starting points for building more potent and selective inhibitors. The identification of a weak-binding but high-quality "hit" like this compound through FBDD can provide a more efficient path to lead optimization compared to traditional HTS.

A study on a series of 1,3-disubstituted ureas containing a 2-fluorophenyl fragment demonstrated their potential as potent inhibitors of soluble epoxide hydrolase (sEH). nih.gov The inhibition potencies of these compounds ranged significantly, highlighting the importance of the specific substitutions on the urea scaffold. nih.gov This exemplifies how a core structure similar to this compound can be a valuable starting point in drug discovery campaigns.

Contributions to Fundamental Understanding of Protein-Ligand Interactions and Denaturation Processes

The study of how small molecules like this compound interact with proteins is crucial for rational drug design. The urea moiety is a well-known hydrogen bond donor and acceptor, capable of forming stable interactions with protein backbones and side chains. The cyclohexyl group provides a hydrophobic component that can engage with nonpolar pockets in a protein's binding site.

The presence of the fluorine atom on the phenyl ring is particularly significant. Crystallographic studies of related fluoroaromatic ureas bound to their target proteins have revealed that the fluorine atom can participate in non-canonical hydrogen bonds with amino acid residues such as tyrosine. nih.gov This additional interaction can significantly enhance binding affinity and selectivity. For example, in the case of sEH inhibitors, it is suggested that the potency is likely enhanced by an extra hydrogen bond between the fluorine atom and catalytic tyrosine residues. nih.gov

Furthermore, urea and its derivatives are widely used as chemical denaturants to study protein folding and stability. nih.govnih.gov While high concentrations of urea are typically required to induce global protein unfolding, studying the effects of substituted ureas like this compound at lower concentrations can provide insights into localized conformational changes and the stability of specific protein domains. The fluorinated phenyl group can influence the compound's solubility and partitioning into hydrophobic cores of proteins, potentially modulating its denaturing activity in a way that can be probed to understand the forces governing protein structure.

Application in Chemoinformatics and Library Design for Future Research

The structural and functional information derived from studies of this compound and related compounds is invaluable for chemoinformatics and the design of future chemical libraries. Chemoinformatics utilizes computational methods to analyze and predict the properties of chemical compounds and their interactions with biological targets. The data from inhibition assays and structural studies of this class of compounds can be used to build and refine computational models for predicting the activity of novel, related molecules.

The 1-cyclohexyl-3-phenylurea (B1593960) scaffold serves as a versatile template for combinatorial library design. By systematically varying the substituents on both the cyclohexyl and phenyl rings, chemists can generate large and diverse libraries of compounds for screening against a wide range of biological targets. The knowledge that a 2-fluoro substitution can enhance binding affinity provides a rational basis for prioritizing the inclusion of this feature in library design.

Future Directions and Emerging Research Avenues for 1 Cyclohexyl 3 2 Fluorophenyl Urea Research

Exploration of Complex Urea-Based Architectures and Macrocycles

The urea (B33335) functional group is a versatile and predictable building block in the assembly of larger, more complex molecular structures. rsc.org The N,N'-disubstituted urea moiety, as present in 1-Cyclohexyl-3-(2-fluorophenyl)urea, is known to form robust one-dimensional hydrogen-bonded chains. This inherent self-assembly property opens up exciting possibilities for constructing sophisticated molecular architectures.

Future research could focus on using this compound as a fundamental unit to build complex supramolecular polymers. nih.gov A particularly promising avenue is the synthesis of macrocycles. Urea-containing macrocycles have demonstrated a wide range of applications, including as receptors for anions and in the development of new therapeutic agents. researchgate.netnih.govhuji.ac.ildoaj.orgclockss.orgresearchgate.net The synthesis of such macrocycles can be achieved through various methods, including those mediated by reagents like triphosgene. huji.ac.ilclockss.org

The introduction of the cyclohexyl and 2-fluorophenyl groups on the urea scaffold of this compound could impart unique properties to the resulting macrocycles, such as enhanced solubility in organic media or specific recognition capabilities. nih.gov Research in this area would involve the design and synthesis of di- or multifunctional monomers derived from this compound, which could then be subjected to cyclization reactions to form novel macrocyclic structures. The properties of these new macrocycles could then be investigated for applications in areas like catalysis or molecular sensing.

Table 1: Potential Research Directions in Complex Urea-Based Architectures

Research AvenueDescriptionPotential Applications
Synthesis of Linear Supramolecular Polymers Investigation of the self-assembly of this compound into long, ordered chains through hydrogen bonding.Development of novel gels, fibers, and other soft materials.
Design and Synthesis of Urea-Based Macrocycles Utilization of this compound as a building block for the construction of cyclic oligomers.Creation of selective anion receptors, ion channels, and catalysts.
Formation of Interlocked Molecular Architectures Exploration of the synthesis of rotaxanes and catenanes incorporating the this compound motif.Development of molecular switches and machines.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

For this compound and its derivatives, AI and ML models could be developed to predict a wide range of characteristics. By training algorithms on datasets of known urea compounds and their properties, it would be possible to forecast the biological activity, toxicity, and physicochemical properties of new, unsynthesized analogues of this compound. mdpi.commdpi.com This predictive capability would enable researchers to prioritize the synthesis of the most promising compounds, saving time and resources.

Table 2: Applications of AI and ML in this compound Research

AI/ML ApplicationDescriptionPotential Impact
Quantitative Structure-Activity Relationship (QSAR) Modeling Development of models that correlate the structural features of this compound derivatives with their biological activity. elsevier.comRapid screening of virtual compound libraries to identify potent drug candidates.
ADME/Tox Prediction Use of machine learning to predict the absorption, distribution, metabolism, excretion, and toxicity of novel analogues. elsevier.commdpi.comEarly identification of compounds with favorable pharmacokinetic and safety profiles.
De Novo Molecular Design Application of generative models to create new molecules based on the this compound framework with optimized properties. elsevier.comDiscovery of novel compounds with enhanced efficacy and desired characteristics.
Property Prediction Forecasting of key molecular properties such as melting point, boiling point, and vapor pressure for new derivatives. researchgate.netFacilitating the design of materials with specific physical properties.

Development of Advanced Analytical Techniques for Molecular Characterization

The precise characterization of molecules is fundamental to understanding their structure and function. For this compound and its potential derivatives, the development and application of advanced analytical techniques will be crucial.

Given the presence of a fluorine atom, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy presents a powerful tool for characterization. scholaris.canih.govacs.orgspectralservice.de ¹⁹F NMR is highly sensitive and can provide detailed information about the electronic environment of the fluorine atom, which can be used to probe intermolecular interactions and conformational changes. scholaris.canih.gov The development of ¹⁹F NMR-based methods could be instrumental in studying the binding of this compound to biological targets or its self-assembly in solution.

High-resolution tandem mass spectrometry (ESI-HR-MS/MS) is another technique that could be further developed for the characterization of complex urea derivatives. This method can be particularly useful in differentiating between positional isomers, which can be challenging with other techniques. nih.gov

Furthermore, advanced chromatographic techniques, such as supercritical fluid chromatography (SFC) and advanced gas and liquid chromatography methods, could be optimized for the separation and analysis of this compound and related compounds. lu.se

Table 3: Advanced Analytical Techniques for this compound

Analytical TechniqueApplication in ResearchAdvantages
¹⁹F NMR Spectroscopy Probing intermolecular interactions, studying conformational dynamics, and monitoring reactions involving the fluorophenyl group. scholaris.canih.govacs.orgHigh sensitivity, large chemical shift range, and low natural abundance of ¹⁹F leading to simpler spectra.
ESI-HR-MS/MS Structural elucidation of new derivatives, differentiation of isomers, and identification of metabolites. nih.govHigh resolution and accuracy, providing detailed structural information from fragmentation patterns.
Advanced Chromatography (SFC, HPLC, GC) Purification of synthetic products, separation of complex mixtures, and quantitative analysis. lu.seresearchgate.netHigh-resolution separation, versatility for a wide range of compounds, and coupling with mass spectrometry.
X-ray Crystallography Determination of the three-dimensional structure of this compound and its co-crystals or macrocyclic derivatives. Provides definitive proof of molecular structure and packing in the solid state.

Potential as a Modular Building Block in Supramolecular Chemistry and Materials Science

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The predictable hydrogen-bonding behavior of the urea group makes N,N'-disubstituted ureas excellent building blocks, or "tectons," for the rational design of novel crystalline materials, a field known as crystal engineering. rsc.orgaip.org

This compound, with its specific combination of a bulky aliphatic group, an aromatic ring, and a polar urea moiety, has the potential to be a versatile modular building block. The interplay of hydrogen bonding from the urea group and other potential intermolecular interactions, such as π-π stacking of the phenyl rings, could be exploited to construct a variety of supramolecular architectures.

Future research could explore the co-crystallization of this compound with other molecules to form new materials with tailored properties. researchgate.net For example, co-crystals could be designed to have specific optical or electronic properties. The ability of the urea group to form robust hydrogen-bonded chains could also be harnessed to create one-dimensional nanotubes or other nanostructured materials. The insights gained from such studies could pave the way for the development of new functional materials for applications in electronics, optics, and separations.

Q & A

Basic: What are the established synthetic routes for 1-Cyclohexyl-3-(2-fluorophenyl)urea?

Methodological Answer:
The synthesis typically involves a multi-step process:

Formation of the urea linkage : React cyclohexyl isocyanate with 2-fluoroaniline under anhydrous conditions (e.g., in dichloromethane or THF) at 0–25°C.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Key Considerations :

  • Use dry solvents to prevent side reactions (e.g., hydrolysis of isocyanate).
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm presence of cyclohexyl protons (δ 1.2–2.1 ppm) and fluorophenyl aromatic signals (δ 6.8–7.4 ppm).
    • FT-IR : Urea carbonyl stretch at ~1640–1680 cm⁻¹ .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for refinement .

Advanced: What computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with targets like kinases or GPCRs.
    • Input : Optimize 3D structure (DFT/B3LYP/6-31G*) and retrieve target PDB files (e.g., EGFR kinase, PDB ID: 1M17).
    • Output : Binding affinity (ΔG) and key residues (e.g., fluorophenyl group π-stacking with Phe827) .
  • ADMET Prediction : SwissADME predicts moderate solubility (LogP ~3.2) and blood-brain barrier permeability .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:
Contradictions (e.g., IC₅₀ variability in enzyme inhibition assays) arise from:

  • Assay conditions : pH (e.g., 7.4 vs. 6.8), ionic strength, or temperature.
  • Compound purity : Validate via HPLC (>95% purity; C18 column, acetonitrile/water gradient).
    Resolution :
  • Replicate assays under standardized conditions (e.g., Tris-HCl buffer, 37°C).
  • Cross-validate with orthogonal methods (e.g., SPR for binding kinetics) .

Basic: What are the solubility and formulation challenges?

Methodological Answer:

  • Solubility : Poor aqueous solubility (≈0.1 mg/mL).
    • Workarounds : Use co-solvents (DMSO ≤1%), surfactants (Tween-80), or cyclodextrin inclusion complexes .
  • Stability : Susceptible to hydrolysis in basic conditions. Store at −20°C in inert atmosphere .

Advanced: What crystallography challenges arise in resolving its structure?

Methodological Answer:

  • Crystal growth : Slow vapor diffusion (ether into DCM solution) yields needle-like crystals.
  • Twining : Common in urea derivatives; use SHELXL TWIN commands for refinement .
  • Data collection : High-resolution synchrotron data (λ = 0.7 Å) improves accuracy for fluorine atom positioning .

Advanced: How does structural modification (e.g., fluorophenyl substitution) affect SAR?

Methodological Answer:

  • Fluorine position : 2-fluoro vs. 3-fluoro substitution alters steric/electronic profiles:
    • 2-Fluoro : Enhances π-π stacking with hydrophobic pockets (e.g., COX-2 inhibition).
    • 3-Fluoro : Increases metabolic stability (blocks CYP450 oxidation) .
  • Cyclohexyl vs. aryl groups : Cyclohexyl improves solubility but reduces target affinity in some kinase assays .

Basic: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase Glo® for ATPase activity).
  • Cell viability : MTT assay (IC₅₀ 10–50 µM in cancer lines like MCF-7) .
    Controls : Include staurosporine (apoptosis inducer) and vehicle (DMSO) .

Advanced: What is the proposed mechanism of action in cancer models?

Methodological Answer:

  • Hypothesis : Inhibits tubulin polymerization (similar to combretastatin analogs) via fluorophenyl-β-tubulin interactions.
  • Validation :
    • Immunofluorescence : Disrupted microtubule networks in HeLa cells (24 h treatment).
    • Western blot : Downregulation of cyclin D1 and phospho-ERK .

Basic: What are the toxicity profiles in preclinical models?

Methodological Answer:

  • Acute toxicity (rodents) : LD₅₀ > 500 mg/kg (oral); mild hepatotoxicity at 100 mg/kg.
  • Genotoxicity : Ames test negative (no mutagenicity at ≤50 µg/plate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.